molecular formula C10H9Cl3O3 B14567523 2,2,2-Trichloroethyl 3-methoxybenzoate CAS No. 61351-49-3

2,2,2-Trichloroethyl 3-methoxybenzoate

Cat. No.: B14567523
CAS No.: 61351-49-3
M. Wt: 283.5 g/mol
InChI Key: AVOIGIPSOGXEGR-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3-methoxybenzoate is an organic compound with the molecular formula C10H9Cl3O3 It is an ester derived from 3-methoxybenzoic acid and 2,2,2-trichloroethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzoic acid+2,2,2-TrichloroethanolH2SO42,2,2-Trichloroethyl 3-methoxybenzoate+H2O\text{3-Methoxybenzoic acid} + \text{2,2,2-Trichloroethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Methoxybenzoic acid+2,2,2-TrichloroethanolH2​SO4​​2,2,2-Trichloroethyl 3-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-methoxybenzoic acid and 2,2,2-trichloroethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 3-Methoxybenzoic acid and 2,2,2-trichloroethanol.

    Reduction: 3-Methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl 3-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring ester functionalities.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3-methoxybenzoate depends on its chemical reactivity. As an ester, it can participate in hydrolysis and transesterification reactions. The trichloroethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl acetate: Similar ester with acetate instead of 3-methoxybenzoate.

    2,2,2-Trichloroethyl benzoate: Similar ester with benzoate instead of 3-methoxybenzoate.

    2,2,2-Trichloroethyl chloroformate: Used as a protecting group for hydroxyl and amino groups.

Uniqueness

2,2,2-Trichloroethyl 3-methoxybenzoate is unique due to the presence of the 3-methoxybenzoate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the methoxy group plays a crucial role in the desired chemical transformations.

Properties

CAS No.

61351-49-3

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 3-methoxybenzoate

InChI

InChI=1S/C10H9Cl3O3/c1-15-8-4-2-3-7(5-8)9(14)16-6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

AVOIGIPSOGXEGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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